molecular formula C11H13NO4 B13877050 6-Methyl-2-propan-2-yloxycarbonylpyridine-3-carboxylic acid

6-Methyl-2-propan-2-yloxycarbonylpyridine-3-carboxylic acid

Cat. No.: B13877050
M. Wt: 223.22 g/mol
InChI Key: XVRGQPCZWPXAAX-UHFFFAOYSA-N
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Description

6-Methyl-2-propan-2-yloxycarbonylpyridine-3-carboxylic acid is an organic compound with a complex structure that includes a pyridine ring substituted with a methyl group and a propan-2-yloxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-propan-2-yloxycarbonylpyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 6-methyl-2-pyridinecarboxylic acid with isopropyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the formation of the desired product being confirmed by spectroscopic methods .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as improved reaction control, higher yields, and reduced waste. These methods often employ similar reaction conditions to those used in laboratory-scale synthesis but are optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-propan-2-yloxycarbonylpyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced pyridine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the propan-2-yloxycarbonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation but generally involve standard laboratory techniques .

Major Products Formed

The major products formed from these reactions include pyridine N-oxides, reduced pyridine derivatives, and substituted pyridine compounds. These products are often characterized by spectroscopic methods such as NMR and IR spectroscopy .

Scientific Research Applications

6-Methyl-2-propan-2-yloxycarbonylpyridine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-2-propan-2-yloxycarbonylpyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include 6-methylpyridine-2-carboxylic acid and other pyridine derivatives with various substituents.

Comparison

Compared to similar compounds, 6-Methyl-2-propan-2-yloxycarbonylpyridine-3-carboxylic acid is unique due to the presence of the propan-2-yloxycarbonyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific synthetic applications and research contexts .

Properties

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

6-methyl-2-propan-2-yloxycarbonylpyridine-3-carboxylic acid

InChI

InChI=1S/C11H13NO4/c1-6(2)16-11(15)9-8(10(13)14)5-4-7(3)12-9/h4-6H,1-3H3,(H,13,14)

InChI Key

XVRGQPCZWPXAAX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)C(=O)O)C(=O)OC(C)C

Origin of Product

United States

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